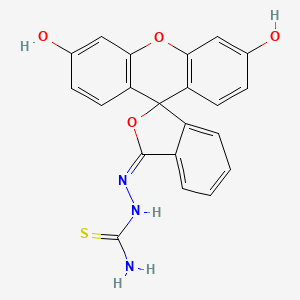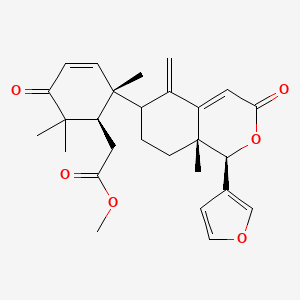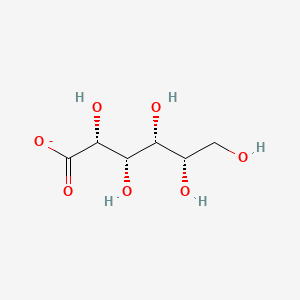
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate is an optically active form of idonate with the L-configuration. It is a key intermediate in the biosynthesis of tartaric acid, particularly in grape berries. The compound plays a significant role in various biochemical pathways, especially in the metabolism of ascorbic acid.
准备方法
Synthetic Routes and Reaction Conditions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate can be synthesized through the reduction of 2-keto-L-gulonic acid using the enzyme 2-keto-L-gulonic acid reductase. This reaction typically requires NADPH as a cofactor . Another method involves the oxidation of L-idonic acid to produce 5-keto-D-gluconic acid, catalyzed by this compound 5-dehydrogenase .
Industrial Production Methods
Escherichia coli and other microorganisms can be genetically engineered to express the necessary enzymes for the production of this compound from glucose or other precursors .
化学反应分析
Types of Reactions
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to 5-keto-D-gluconic acid using this compound 5-dehydrogenase.
Reduction: The reduction of 2-keto-L-gulonic acid to this compound is catalyzed by 2-keto-L-gulonic acid reductase.
Common Reagents and Conditions
Oxidation: Requires NAD+ or NADP+ as cofactors.
Reduction: Requires NADPH as a cofactor.
Major Products
Oxidation: Produces 5-keto-D-gluconic acid.
Reduction: Produces this compound from 2-keto-L-gulonic acid.
科学研究应用
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate has several scientific research applications:
作用机制
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate exerts its effects through its role in the biosynthesis of tartaric acid. The enzyme this compound 5-dehydrogenase catalyzes the oxidation of this compound to 5-keto-D-gluconic acid, which is a crucial step in the pathway . This pathway involves several molecular targets, including NAD+ and NADP+ as cofactors .
相似化合物的比较
Similar Compounds
D-idonate: Another form of idonate with a different configuration.
2-keto-L-gulonic acid: A precursor in the synthesis of (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate.
L-idonic acid: An intermediate in the oxidation of this compound to 5-keto-D-gluconic acid.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of tartaric acid, particularly in grape berries.
属性
分子式 |
C6H11O7- |
|---|---|
分子量 |
195.15 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
InChI 键 |
RGHNJXZEOKUKBD-SKNVOMKLSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
手性 SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
同义词 |
idonic acid L-idonate L-idonic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


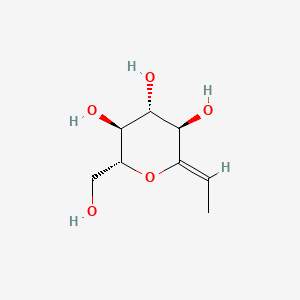
![3-[(E)-[5-hydroxy-4-(3-hydroxynon-1-ynyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1239186.png)
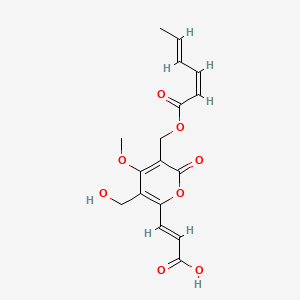
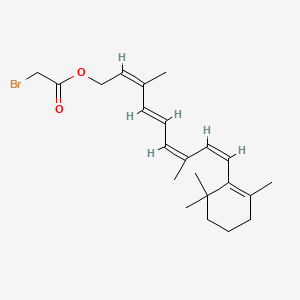
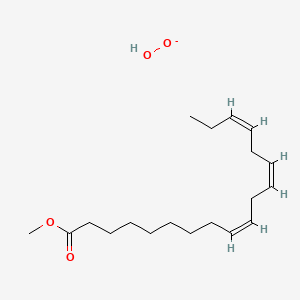
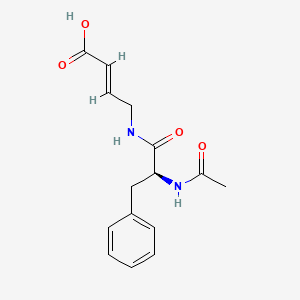
![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
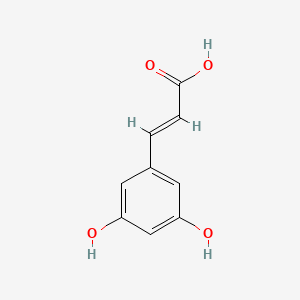
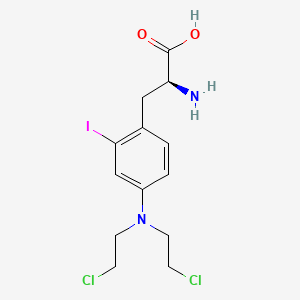
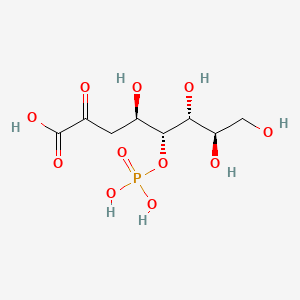
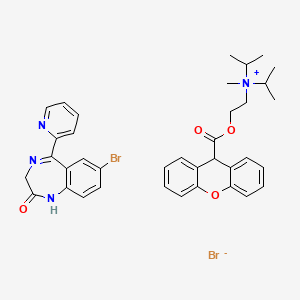
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
